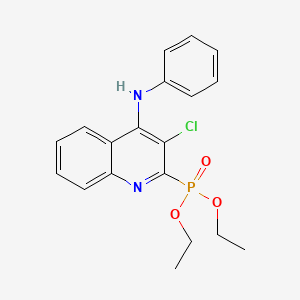

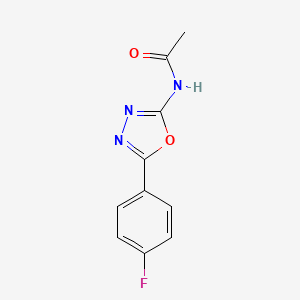

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate phenyl derivative with an oxadiazole derivative . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The compound likely has a planar structure due to the presence of the oxadiazole ring .Applications De Recherche Scientifique

Antimicrobial Properties

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide and related derivatives have been extensively studied for their antimicrobial properties. For instance, a research study synthesized a series of oxadiazole-bearing fluoro-substituted acetamides, finding that the presence of fluorine atoms significantly enhanced their antimicrobial efficacy against a range of bacterial and fungal strains. This suggests a promising application in developing new antimicrobial agents (Parikh & Joshi, 2014). Similarly, another study synthesized derivatives of 1,3,4-oxadiazole and reported their antimicrobial evaluation, indicating varying degrees of effectiveness against selected microbial species (Gul et al., 2017).

Potential in Cancer Treatment

These compounds have also shown potential in cancer treatment. A study on the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives revealed their inhibitory effects on Collapsin response mediator protein 1 (CRMP 1), highlighting their potential as treatments for small lung cancer (Panchal et al., 2020). Another research focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, and other actions, suggesting broad pharmacological applications (Faheem, 2018).

Antifungal and Apoptotic Effects

The antifungal and apoptotic effects of triazole-oxadiazoles, including compounds similar to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, have been investigated, particularly against Candida species. These studies suggest the potential use of these compounds in treating fungal infections (Çavușoğlu et al., 2018).

Anti-inflammatory and Analgesic Applications

Some studies have explored the anti-inflammatory and analgesic properties of derivatives of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide. For instance, research on the synthesis of novel derivatives with anti-inflammatory activity revealed significant potential in this area (Sunder & Maleraju, 2013). Another study reported on the synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives, indicating their moderate to talented antibacterial activity (Khalid et al., 2016).

Propriétés

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6(15)12-10-14-13-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTTYPFBGAKSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)

![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)